![molecular formula C12H11N B2463016 4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile CAS No. 1823925-04-7](/img/structure/B2463016.png)
4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile
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Overview
Description
4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile, also known as Bicyclo[1.1.1]pentane-1-carbonitrile, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. 1.1]pentan-1-yl)benzonitrile.
Scientific Research Applications
Materials Science and Molecular Design
The bicyclo[1.1.1]pentane (BCP) motif has been extensively investigated in materials science. Researchers have explored its use as:
- Molecular Rods : BCP derivatives serve as rigid, three-dimensional scaffolds, contributing to the design of molecular rods with specific properties .
Bioisosteric Replacement in Drug Discovery
BCP serves as a valuable bioisostere for various functional groups in drug molecules:
- Mono-Substituted/1,4-Disubstituted Arenes : BCP fragments add three-dimensional character and saturation to compounds, improving their “developability” and clinical success .
Aromatic Lipoxin Analogues
In medicinal chemistry, BCP has been incorporated into aromatic lipoxin analogues:
- BCP-containing lipoxin analogues exhibit enhanced anti-inflammatory activity compared to native lipoxins .
Practical Synthesis of BCP Derivatives
Researchers have developed practical methods for constructing BCP derivatives:
- Light-Mediated Synthesis : BCPs can be synthesized on mg- to kg-quantities using light alone, without additional additives or catalysts .
Beyond Spacer Units: BCP as a Phenyl Group Replacement
Recent work highlights BCP’s broader application beyond mere “spacer” units:
Mechanism of Action
Target of Action
Bicyclo[111]pentane (BCP) derivatives have been extensively used in drug design as bioisosteres for para-substituted benzene rings . They are known to interact with various biological targets, enhancing the physicochemical and pharmacokinetic properties of drug candidates .
Mode of Action
For instance, they can undergo chemoselective C-C bond cleavages to provide cyclobutanone derivatives or α,β-unsaturated ketones .
Biochemical Pathways
Bcp derivatives are known to influence various biochemical pathways due to their ability to mimic the geometry and substituent exit vectors of a benzene ring .
Pharmacokinetics
It is known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, as in the case of bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Result of Action
Bcp derivatives are known to exhibit equivalent biological activity to their parent drugs, with enhanced solubility, membrane permeability, and reduced metabolic susceptibility .
Action Environment
It is known that the physicochemical properties of bcp derivatives can be influenced by various environmental factors .
properties
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCHTKQYPQXLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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